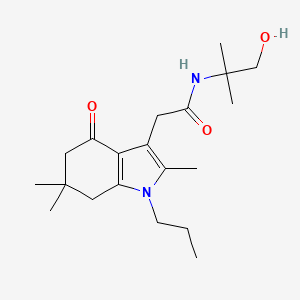![molecular formula C21H23N3O B4933022 3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1H-indole](/img/structure/B4933022.png)
3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1H-indole is a compound that belongs to the class of indole derivatives. It has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and cancer research.
Mecanismo De Acción
The mechanism of action of 3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1H-indole involves its interaction with dopamine receptors in the brain. It has been shown to act as a partial agonist at the D2 dopamine receptor, which is involved in the regulation of movement, emotion, and motivation. It has also been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. It has been shown to increase the release of dopamine in the brain, which can lead to increased motivation and pleasure. It has also been shown to have anti-inflammatory and antioxidant effects, as well as the ability to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1H-indole in lab experiments is its ability to selectively interact with dopamine receptors, which can be useful in studying the role of these receptors in various physiological and pathological processes. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its usefulness in certain types of experiments.
Direcciones Futuras
There are many potential future directions for research on 3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1H-indole. One area of interest is its potential applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Another area of interest is its potential as an anti-cancer agent, which could be explored further in preclinical and clinical studies. Additionally, the development of new synthetic methods for this compound could lead to improved yields and greater availability for research purposes.
Métodos De Síntesis
The synthesis of 3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1H-indole involves the condensation of 1-(4-phenylpiperazin-1-yl)propan-1-one with indole-3-carboxaldehyde in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1H-indole has been studied for its potential applications in scientific research. It has been shown to have neuroprotective effects, as well as anti-cancer properties. In neuroscientific research, it has been used to study the role of dopamine receptors in the brain, as well as to investigate the mechanisms of action of certain drugs. In cancer research, it has been studied for its ability to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
3-(1H-indol-3-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c25-21(11-10-17-16-22-20-9-5-4-8-19(17)20)24-14-12-23(13-15-24)18-6-2-1-3-7-18/h1-9,16,22H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAWYENAXLGWPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[2-(4-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4932941.png)
![N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine](/img/structure/B4932948.png)

![11-benzoyl-4b,7,8,9-tetrahydro-6H-dibenzo[2,3:5,6][1,4]diazepino[7,1-a]isoindole-5,15-dione](/img/structure/B4932972.png)
![N-dibenzo[b,d]furan-3-yl-4-nitrobenzamide](/img/structure/B4932982.png)
![4-chloro-N-[(2-thienylcarbonyl)oxy]benzamide](/img/structure/B4932991.png)
![ethyl 2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)propanoate](/img/structure/B4932995.png)
![5-[(benzylamino)sulfonyl]-2-chloro-N-(2-nitrophenyl)benzamide](/img/structure/B4932998.png)
![N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(4-methylphenyl)-4-nitrobenzenesulfonamide](/img/structure/B4933003.png)

![(2-{[2-(4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B4933019.png)
![methyl 4-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B4933023.png)

![1-methyl-2-(3-phenoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4933042.png)
